

# Penicillin G potassium antimicrobial spectrum compared to other beta-lactams

Author: Smolecule Technical Support Team. Date: February 2026

## Compound Focus: Penicillin G Potassium

CAS No.: 113-98-4

Cat. No.: S001851

Get Quote

## Antimicrobial Spectrum Comparison

The table below summarizes the antimicrobial spectra of **Penicillin G potassium** and other major beta-lactam classes, highlighting key coverage differences crucial for antibiotic selection and development.

| Beta-Lactam Class / Specific Agent         | Gram-Positive Spectrum                                                                                                                                   | Gram-Negative Spectrum                                                                                                                                                  | Beta-Lactamase Susceptibility                                                                                                                | Key Clinical Indications & Notes                                                                                                                                                          |
|--------------------------------------------|----------------------------------------------------------------------------------------------------------------------------------------------------------|-------------------------------------------------------------------------------------------------------------------------------------------------------------------------|----------------------------------------------------------------------------------------------------------------------------------------------|-------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Natural Penicillins (Penicillin G) [1] [2] | Excellent activity against beta-hemolytic streptococci (Groups A, B, C, D, F, G), <i>Streptococcus pneumoniae</i> , and viridans-group streptococci. [2] | Limited activity. Active against <i>Neisseria meningitidis</i> and <i>Treponema pallidum</i> (syphilis). Inactive against most other aerobic Gram-negative bacilli. [2] | Highly susceptible. Inactivated by penicillinase (a type of beta-lactamase), which is produced by staphylococci and many other bacteria. [2] | Streptococcal pharyngitis, syphilis, meningococcal meningitis. [1] <b>Note:</b> Universal susceptibility to penicillin was once assumed, but partial resistance in <i>T. pallidum</i> has |

| Beta-Lactam Class / Specific Agent                                        | Gram-Positive Spectrum                                                                                                                                    | Gram-Negative Spectrum                                                                                                                                                            | Beta-Lactamase Susceptibility                                                                        | Key Clinical Indications & Notes                                                                                                          |
|---------------------------------------------------------------------------|-----------------------------------------------------------------------------------------------------------------------------------------------------------|-----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|------------------------------------------------------------------------------------------------------|-------------------------------------------------------------------------------------------------------------------------------------------|
|                                                                           |                                                                                                                                                           |                                                                                                                                                                                   |                                                                                                      | been confirmed in vitro. [3]                                                                                                              |
| <b>Aminopenicillins (Ampicillin/Amoxicillin)</b><br>[1] [2]               | Similar to natural penicillins, plus activity against <i>Enterococcus faecalis</i> and <i>Listeria monocytogenes</i> .<br>[1] [2]                         | <b>Expanded spectrum.</b> Covers some Enterobacteriaceae (e.g., <i>E. coli</i> , <i>Proteus mirabilis</i> ) and <i>Haemophilus influenzae</i> (non-beta-lactamase producing). [2] | Susceptible unless combined with a beta-lactamase inhibitor (e.g., Amoxicillin-clavulanate). [1] [4] | Drug of choice for <i>Listeria</i> and <i>Enterococcus</i> infections. Used for otitis media and sinusitis. [1] [4] [2]                   |
| <b>Antistaphylococcal Penicillins (Oxacillin, Cloxacillin)</b> [1] [2]    | Active against methicillin-susceptible <i>Staphylococcus aureus</i> (MSSA) and streptococci.<br><b>Not active</b> against MRSA or enterococci.<br>[1] [2] | <b>No clinically reliable activity.</b> [4] [2]                                                                                                                                   | <b>Resistant</b> to staphylococcal penicillinases. [4]                                               | First-choice agents for skin/soft tissue infections and serious infections caused by MSSA. [1]                                            |
| <b>First-Generation Cephalosporins (Cefazolin, Cephalexin)</b><br>[1] [2] | Highly active against MSSA and streptococci. [2]                                                                                                          | <b>Limited.</b> Active against some <i>E. coli</i> , <i>Klebsiella spp.</i> , and <i>P. mirabilis</i> . [2]                                                                       | More resistant than penicillins, but susceptibility varies. [4]                                      | Skin/soft tissue infections, surgical prophylaxis. [1]<br><b>Note:</b> All cephalosporins are <b>inactive</b> against <i>Enterococcus</i> |

| Beta-Lactam Class / Specific Agent                                   | Gram-Positive Spectrum                                                                                    | Gram-Negative Spectrum                                                                                                               | Beta-Lactamase Susceptibility                                                                                                      | Key Clinical Indications & Notes                                                                               |
|----------------------------------------------------------------------|-----------------------------------------------------------------------------------------------------------|--------------------------------------------------------------------------------------------------------------------------------------|------------------------------------------------------------------------------------------------------------------------------------|----------------------------------------------------------------------------------------------------------------|
|                                                                      |                                                                                                           |                                                                                                                                      |                                                                                                                                    | and <i>Listeria</i> . [2]                                                                                      |
| <b>Third-Generation Cephalosporins (Ceftriaxone, Cefotaxime)</b> [1] | Good activity against streptococci, but variable and generally weaker activity against staphylococci. [4] | <b>Greatly expanded spectrum.</b> Active against many Enterobacteriaceae, <i>Neisseria spp.</i> , and <i>H. influenzae</i> . [1] [4] | More stable against many beta-lactamases, especially those produced by Gram-negative bacteria. [5]                                 | Community-acquired pneumonia, meningitis, gonorrhea, complicated UTIs. [1]                                     |
| <b>Carbapenems (Imipenem, Meropenem)</b> [1]                         | Excellent broad-spectrum activity, including against streptococci and enterococci (not MRSA). [1]         | <b>Broadest spectrum</b> among beta-lactams. Active against most Enterobacteriaceae, <i>P. aeruginosa</i> , and anaerobes. [1]       | <b>Highly resistant</b> to most beta-lactamases, including ESBLs. However, susceptible to carbapenemases (e.g., KPC, NDM). [1] [6] | Nosocomial infections, polymicrobial infections, and infections caused by ESBL-producing organisms. [1]        |
| <b>Monobactams (Aztreonam)</b> [1]                                   | <b>No activity</b> against Gram-positive bacteria or anaerobes. [1]                                       | <b>Targeted spectrum.</b> Active only against aerobic Gram-negative organisms, including <i>P. aeruginosa</i> . [1]                  | Stable against many beta-lactamases (e.g., ESBLs). [1]                                                                             | Alternative for Gram-negative infections in patients with penicillin allergy, as cross-reactivity is rare. [1] |

## Mechanism of Action and Resistance

Understanding the unified mechanism and evolving resistance is fundamental for antibiotic research and development.

- **Mechanism of Action:** All beta-lactam antibiotics, including Penicillin G, exert their bactericidal effect by **inhibiting bacterial cell wall synthesis**. They acylate the transpeptidase enzyme, also known as **Penicillin-Binding Protein (PBP)**, which prevents the cross-linking of peptidoglycan chains. This disrupts cell wall integrity, leading to bacterial cell lysis and death [1] [5].
- **Mechanisms of Resistance:** Bacterial resistance to beta-lactams is a major global health challenge. The primary mechanisms include [1] [5] [7]:
  - **Enzymatic Inactivation:** Production of **beta-lactamases** (e.g., penicillinases, ESBLs, carbapenemases) that hydrolyze the beta-lactam ring, rendering the antibiotic ineffective. This is the most common mechanism [1] [6].
  - **Target Alteration:** Modification of PBPs, reducing their affinity for the antibiotic. For example, altered PBP2a in MRSA confers resistance to most beta-lactams, and mutations in the TP0705 PBP in *Treponema pallidum* lead to partial resistance to Penicillin G and ceftriaxone [1] [3].
  - **Reduced Permeability:** Changes in outer membrane porins in Gram-negative bacteria that limit antibiotic penetration [1].
  - **Efflux Pumps:** Active transport of antibiotics out of the bacterial cell [1].

The following diagram illustrates the relationship between beta-lactam action and bacterial resistance mechanisms.



[Click to download full resolution via product page](#)

## Key Experimental Protocols for Beta-Lactam Research

For researchers, key experimental data on antibiotic spectrum and resistance comes from standardized microbiological and biochemical assays.

- **Minimum Inhibitory Concentration (MIC) Determination** [8] [3]
  - **Purpose:** To determine the lowest concentration of an antibiotic that inhibits visible bacterial growth.
  - **Protocol:**
    - Prepare twofold serial dilutions of the antibiotic (e.g., from 16 µg/mL to 0.008 µg/mL) in a liquid culture medium.
    - Inoculate each dilution with a standardized suspension of the test bacterium (e.g.,  $\sim 10^5$  CFU/mL).
    - Incubate the plates under appropriate conditions (temperature, atmosphere, time) for the specific pathogen.
    - The MIC is identified as the well with the lowest antibiotic concentration that shows no turbidity (no growth).

- **Competitive Penicillin-Binding Protein (PBP) Binding Assay** [8]
  - **Purpose:** To compare the relative affinities of different beta-lactam antibiotics for specific PBPs.
  - **Protocol:**
    - Prepare bacterial membrane fractions containing the PBPs.
    - Incubate the membranes with a competing, unlabeled beta-lactam antibiotic at various concentrations.
    - Add a fixed concentration of a biotinylated ampicillin (Bio-Amp) probe.
    - Resolve the proteins using SDS-PAGE and transfer to a membrane.
    - Detect the biotinylated PBPs using streptavidin-conjugated reagents. A reduction in Bio-Amp signal indicates successful competition and high affinity of the unlabeled antibiotic for that PBP. The IC<sub>50</sub> (concentration inhibiting 50% of Bio-Amp binding) can be calculated for each PBP.

## Research and Development Implications

Current research focuses on overcoming resistance, particularly the threat posed by beta-lactamases.

- **Novel Beta-Lactamase Inhibitors:** The development of new, potent beta-lactamase inhibitors (BLIs) is a primary strategy. **Avibactam**, **vaborbactam**, and **relebactam** are newer BLIs that protect partner beta-lactams (ceftazidime, meropenem) from degradation by a broader range of enzymes, including some carbapenemases [1] [6] [7]. Next-generation inhibitors like **taniborbactam** are in development, showing activity against both serine- and metallo-beta-lactamases [6].
- **Innovative Molecular Designs:** Researchers are exploring novel chemical approaches, such as:
  - **Bis-beta-lactam antibiotics:** Dimers of classic beta-lactams (e.g., from ampicillin) designed to have enhanced affinity for mutated PBPs and the ability to simultaneously bind two target sites [6].
  - **Siderophore-conjugated antibiotics:** Molecules like **cefiderocol** that exploit bacterial iron-uptake systems to actively transport the antibiotic into the cell, overcoming permeability-based resistance [1] [5].

The data confirms that **Penicillin G potassium** remains a narrow-spectrum cornerstone for susceptible Gram-positive infections. However, the relentless spread of resistance mechanisms, including emerging tolerance in historically sensitive pathogens like *T. pallidum*, underscores the critical need for the ongoing development of novel beta-lactams and combination therapies [6] [9] [3].

**Need Custom Synthesis?**

Email: [info@smolecule.com](mailto:info@smolecule.com) or [Request Quote Online](#).

## References

1. Beta-Lactam Antibiotics - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
2. Antibacterial Agents - Antimicrobial Agents - Infectious Diseases - Diseases - McMaster Textbook of Internal Medicine [empendium.com]
3. Resistance to ceftriaxone and penicillin G among ... [nature.com]
4. Appropriate Prescribing of Oral Beta-Lactam Antibiotics | AAFP [aafp.org]
5.  $\beta$ -Lactam antibiotic targets and resistance mechanisms [pmc.ncbi.nlm.nih.gov]
6. Promising Future of Novel Beta-Lactam Antibiotics Against ... [pmc.ncbi.nlm.nih.gov]
7. Frontiers |  $\beta$ -Lactam potentiators to re-sensitize resistant pathogens: Discovery, development, clinical use and the way forward [frontiersin.org]
8. Competition of Various  $\beta$ -Lactam Antibiotics for the Major ... [pmc.ncbi.nlm.nih.gov]
9. WHO warns of widespread resistance to common ... [who.int]

To cite this document: Smolecule. [Penicillin G potassium antimicrobial spectrum compared to other beta-lactams]. Smolecule, [2026]. [Online PDF]. Available at:

[<https://www.smolecule.com/products/b001851#penicillin-g-potassium-antimicrobial-spectrum-compared-to-other-beta-lactams>]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** Request Custom Synthesis Quote

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

### Contact

**Address:** Ontario, CA 91761, United States

**Phone:** (512) 262-9938

**Email:** [info@smolecule.com](mailto:info@smolecule.com)

**Web:** [www.smolecule.com](http://www.smolecule.com)